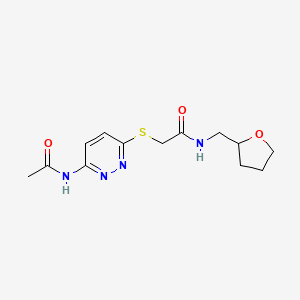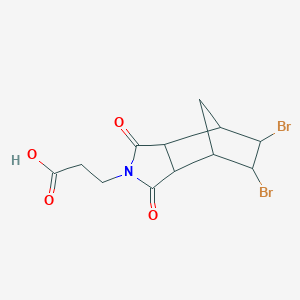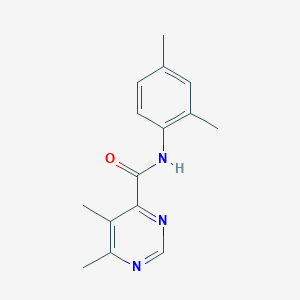
2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the use of various reagents and solvents. The synthesis method is critical in determining the purity and yield of the final product. The mechanism of action of this compound is not fully understood, but it has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives A study demonstrated the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. These compounds, including derivatives similar in structure to 2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, exhibited significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
Enhancement of Metabolic Stability in PI3K/mTOR Inhibitors Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the exploration of 6,5-heterocycles to improve metabolic stability. This investigation, including the synthesis of compounds structurally related to 2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, aimed at reducing metabolic deacetylation, thereby enhancing the inhibitors' stability and efficacy (Markian M Stec et al., 2011).
Antitumor Activity of Thiazole Derivatives A study on 1,2,4-triazine derivatives, including those structurally akin to the compound , revealed their potential in cancer treatment. The research focused on synthesizing and characterizing these derivatives for their biological activity, providing insights into their application as antitumor agents (A. El‐Barbary et al., 2005).
Anticancer Potency of Thiazole Derivatives Another significant area of research is the synthesis and biological evaluation of thiazole derivatives as anticancer agents. These compounds, including those structurally related to 2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, have been synthesized and tested against various cancer cell lines, showing promising anticancer activity (A. Evren et al., 2019).
Propiedades
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-9(18)15-11-4-5-13(17-16-11)21-8-12(19)14-7-10-3-2-6-20-10/h4-5,10H,2-3,6-8H2,1H3,(H,14,19)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVDDIIKXHZRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2385837.png)



![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2385844.png)
![4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385846.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2385848.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2385851.png)

![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385855.png)
![N''-{10,14-dioxa-4,6-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),4,8-tetraen-5-yl}guanidine hydrochloride](/img/structure/B2385856.png)

![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)